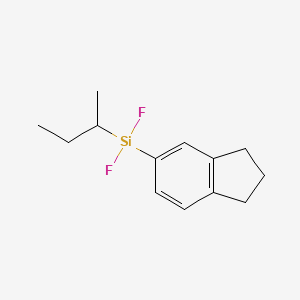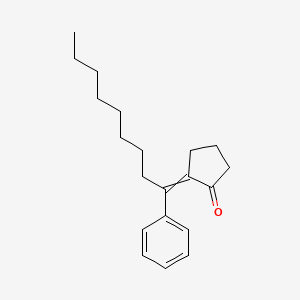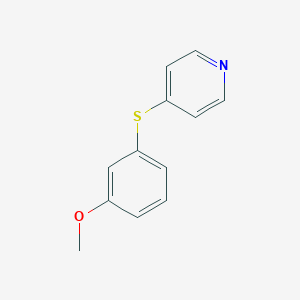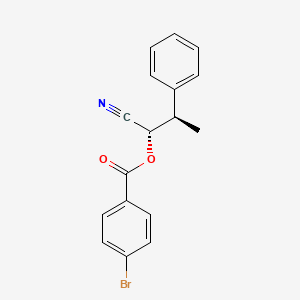
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is a chemical compound that features a unique combination of a butan-2-yl group and a 2,3-dihydro-1H-inden-5-yl group attached to a difluorosilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a suitable indene derivative with a butan-2-yl silane precursor under controlled conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the difluorosilane group to other silicon-containing functionalities.
Substitution: The difluorosilane group can be substituted with other nucleophiles, leading to the formation of new silicon-based compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.
Applications De Recherche Scientifique
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for silicon-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its interaction with various molecular targets and pathways. The difluorosilane group can participate in silicon-based chemistry, forming stable bonds with other elements. This stability is crucial for its applications in materials science and organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane: Unique due to the presence of both butan-2-yl and 2,3-dihydro-1H-inden-5-yl groups.
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)ethylamine: Similar structure but with an amine group instead of difluorosilane.
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one: Contains an indanyl group and a pyrrolidinyl group, used in different applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918446-90-9 |
|---|---|
Formule moléculaire |
C13H18F2Si |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
butan-2-yl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-3-10(2)16(14,15)13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 |
Clé InChI |
VUIROARUQYKDHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)


![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)

![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)

![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)



![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
